Predicted Biological Activity Profile Reveals Multifaceted Potential Distinct from Simple Indanones
In silico prediction of biological activity (PASS) for this scaffold indicates high probability (Pa > 0.9) for several key activities, including lipid metabolism regulation and angiogenesis stimulation [1]. This computational profile differentiates the compound from unsubstituted 1-indanone, which lacks these predicted properties due to the absence of the piperazine moiety. The predicted activity spectrum provides a unique starting point for phenotypic screening campaigns, allowing researchers to prioritize this compound for specific therapeutic areas without undertaking a broad, untargeted screen.
| Evidence Dimension | Predicted Biological Activity (Pa values) |
|---|---|
| Target Compound Data | Lipid metabolism regulator (Pa=0.999); Angiogenesis stimulant (Pa=0.995); DNA synthesis inhibitor (Pa=0.991) |
| Comparator Or Baseline | 1-Indanone (unsubstituted) |
| Quantified Difference | Not applicable; baseline has no significant predicted activity in these categories. |
| Conditions | In silico prediction (PASS algorithm) |
Why This Matters
This computationally-derived activity profile allows for targeted experimental design and resource allocation, reducing the risk associated with purchasing compounds for broad, unfocused screening.
- [1] Table 1. Predicted Biological Activity. Marine Drugs, 2022, 20(5), 292. View Source
